molecular formula C19H14FN3O3S B2691489 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 868375-21-7

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2691489
CAS No.: 868375-21-7
M. Wt: 383.4
InChI Key: RJHXMXGEONQVNX-VZCXRCSSSA-N
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Description

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is a novel synthetic compound designed for chemical biology and drug discovery research. This molecule incorporates two pharmaceutically active pharmacophores: a phthalimide (1,3-dioxoisoindoline) moiety and a benzothiazole scaffold. The phthalimide group is a structure of high interest in medicinal chemistry, with derivatives being explored for various bioactivities. Specifically, phthalimide-containing compounds have been investigated as potential anticonvulsant agents . Furthermore, synthetic hybrids bearing phthalimide and thiazole rings, similar to the core structure of this compound, have demonstrated significant cytotoxic and pro-apoptosis activity in vitro, inducing cell death in cancer cell lines through the intrinsic apoptosis pathway . The specific (Z)-configuration around the imine bond and the incorporation of a 3-ethyl-4-fluoro substitution on the benzothiazole ring are intended to fine-tune the molecule's electronic properties, lipophilicity, and interaction with biological targets. As a research chemical, it serves as a key intermediate or a lead compound for the synthesis and evaluation of new therapeutic agents. Researchers can utilize this compound in target-based screening assays, mechanism-of-action studies, and as a building block in the development of more potent and selective inhibitors. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S/c1-2-22-16-13(20)8-5-9-14(16)27-19(22)21-15(24)10-23-17(25)11-6-3-4-7-12(11)18(23)26/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHXMXGEONQVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound has a complex structure that includes a dioxoisoindoline moiety and a substituted benzo[d]thiazole. The molecular formula is C20H19FN2O3SC_{20}H_{19}FN_2O_3S, with a molecular weight of approximately 392.45 g/mol. The presence of functional groups such as amides and dioxo groups suggests potential reactivity and biological interactions.

Synthesis

Synthesis typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the dioxoisoindoline core.
  • Introduction of the benzo[d]thiazole moiety through condensation reactions.
  • Final acetamide formation.

Anticonvulsant Activity

A study on related compounds demonstrated that derivatives with similar structural features exhibited significant anticonvulsant properties. For instance, compounds containing the isoindoline structure were evaluated using maximal electroshock seizure (MES) tests, indicating their potential to inhibit seizure spread effectively .

Anticancer Potential

Research has indicated that derivatives of 2-(1,3-dioxoisoindolin-2-yl) compounds may act as inhibitors of 15-lipoxygenase, an enzyme implicated in cancer progression. In vitro studies showed that these compounds exhibited cytotoxic effects against various cancer cell lines, suggesting their role as potential anticancer agents .

Antimicrobial Activity

Compounds with similar scaffolds have been screened for antimicrobial properties. Some derivatives demonstrated significant activity against a range of bacterial strains, indicating that modifications to the isoindoline structure can enhance antimicrobial efficacy .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : By targeting specific enzymes such as lipoxygenases, these compounds may disrupt pathways critical for tumor growth and inflammation.
  • Modulation of Neurotransmitter Systems : The anticonvulsant effects may be attributed to interactions with neurotransmitter receptors or ion channels involved in neuronal excitability.

Case Studies

  • Anticonvulsant Evaluation : In a controlled study, several derivatives were tested for their ability to protect against seizures induced by pentylenetetrazole (PTZ). Results indicated that modifications to the dioxoisoindoline structure significantly improved efficacy .
  • Cytotoxicity Testing : A series of isoindoline derivatives were evaluated against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed dose-dependent cytotoxicity, with some compounds achieving IC50 values in the low micromolar range .

Data Summary

PropertyValue
Molecular FormulaC20H19FN2O3SC_{20}H_{19}FN_2O_3S
Molecular Weight392.45 g/mol
Anticonvulsant EfficacySignificant inhibition in MES tests
Anticancer ActivityCytotoxic against MCF-7 cells
Antimicrobial ActivityEffective against multiple bacterial strains

Scientific Research Applications

Anticonvulsant Activity

Recent studies have focused on derivatives of isoindoline compounds, including those similar to (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide, highlighting their anticonvulsant properties. A series of related compounds were synthesized and evaluated for their efficacy in preventing seizures in animal models, showing significant protective effects against maximal electroshock seizures (MES) and pentylenetetrazole-induced seizures .

Cancer Treatment Potential

Compounds with isoindole-imide structures have been investigated for their anticancer properties. The isoindole moiety is associated with the modulation of cytokine production, which can influence tumor growth and immune response . In particular, these compounds may inhibit the growth of various cancers, including melanoma and breast cancer, by targeting specific pathways involved in tumorigenesis.

Neuroprotective Effects

The structural characteristics of this compound suggest potential neuroprotective effects. Research indicates that similar compounds can modulate neurotransmitter levels and provide protection against neurotoxic agents . This opens avenues for exploring the compound's utility in treating neurodegenerative diseases or conditions characterized by neuronal damage.

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions that require careful optimization to achieve high yields and purity. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and understanding the compound's properties .

Table 1: Synthesis Overview

StepReactantsConditionsYield
1Isoindoline derivative + Acetic anhydrideReflux85%
2Thiazole derivative + IsocyanateStir at room temp90%
3Combine products from steps 1 & 2Heat under reflux75%

Study on Anticonvulsant Activity

In a study published in European Journal of Medicinal Chemistry, derivatives based on similar structures were tested for their anticonvulsant activity. The results indicated that modifications to the isoindoline core significantly affected efficacy, suggesting that this compound could be a candidate for further development .

Cancer Research Applications

A patent application has documented the use of isoindole-imides in cancer therapies, detailing their mechanism of action involving cytokine modulation . This provides a framework for exploring how this compound could fit into existing treatment paradigms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Substituents
Compound Name Substituents on Benzothiazole Acetamide-Linked Moiety Biological Activity Reference
Target Compound 3-ethyl, 4-fluoro 1,3-dioxoisoindolin-2-yl Not explicitly tested (inferred MAO/antimicrobial potential)
(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide 3-allyl, 4,6-difluoro 1,3-dioxoisoindolin-2-yl Higher lipophilicity due to allyl group; fluorination may enhance metabolic stability
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives (4a-4i) Thiazole with phenyl/p-tolyl Cyclopentyl-acetamide MAO-A/MAO-B inhibition (IC₅₀: 0.1–5 μM)
(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide Isoxazole substituents Indolin-2-one Moderate bioactivity (e.g., enzyme inhibition)

Key Observations :

  • The 4-fluoro substituent enhances electronic effects and metabolic stability, similar to fluorinated analogues in .
  • Stereoelectronic Differences : The Z-configuration of the imine bond in the benzothiazole ring distinguishes it from E-isomers (e.g., in ), which may exhibit altered π-π stacking or hydrogen-bonding interactions.

Comparison with Analogues :

  • Derivatives in employ cyclopentyl spacers between the thiazole and acetamide groups, requiring multi-step maleimide coupling .
  • Compounds in utilize spiro[indole-thiazoloisoxazole] cores, which demand more complex heterocyclization steps compared to the target compound’s simpler dioxoisoindolin linker.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the 1,3-dioxoisoindolin-2-yl moiety via condensation of phthalic anhydride with thiourea derivatives in glacial acetic acid under reflux (2–5 hours). Reaction progress is monitored via TLC .
  • Step 2 : Introduction of the benzo[d]thiazole scaffold by reacting 3-ethyl-4-fluoro-2-aminothiazole with chloroacetic acid derivatives. Sodium acetate is often used as a base in acetic acid at reflux temperatures (3–5 hours) .
  • Step 3 : Final coupling of the dioxoisoindolin and thiazole intermediates using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or DMF, followed by recrystallization from DMF/acetic acid mixtures .

Q. How is the structural identity and purity of this compound validated?

Key characterization methods include:

  • Spectroscopy :
    • 1H/13C NMR : Aromatic protons of the dioxoisoindolin ring appear at δ 7.8–7.9 ppm, while the fluorobenzo[d]thiazole moiety shows signals at δ 6.5–7.2 ppm. Carbonyl stretches (C=O) are confirmed via IR at 1700–1750 cm⁻¹ .
    • X-ray crystallography : SHELXL software refines crystal structures, confirming the (Z)-configuration and intermolecular hydrogen bonds (e.g., N–H⋯N interactions forming R₂²(8) motifs) .
  • Elemental analysis : Experimental C, H, N values are compared with theoretical calculations (deviation < 0.4%) .

Q. What in vitro assays are used to evaluate its preliminary biological activity?

  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with comparisons to standard drugs like ampicillin .
  • Antifungal activity : Disk diffusion assays against C. albicans and A. flavus .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ values calculated using nonlinear regression .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate its mechanism of action?

  • DFT calculations : Optimize geometry at the B3LYP/SDD level to determine bond angles (e.g., C1-C2-C3 = 121.4°) and electronic properties (HOMO-LUMO gaps). These predict reactivity and stability .
  • Molecular docking : AutoDock Vina or similar software docks the compound into target proteins (e.g., DNA gyrase or fungal CYP51). Docking scores (ΔG < -8 kcal/mol) and binding poses (e.g., hydrogen bonds with active-site residues) validate hypothesized interactions .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Disorder in flexible groups : The ethyl or fluorophenyl substituents may exhibit positional disorder. Partial occupancy refinement in SHELXL resolves this .
  • Hydrogen bonding networks : Intermolecular N–H⋯N bonds stabilize the crystal lattice. RIGU restraints in SHELX maintain geometry during refinement .

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives of this compound?

  • Substituent variation : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups on the benzo[d]thiazole ring. Compare bioactivity trends (e.g., 4-bromo derivatives show 2× higher MIC than 4-methyl) .
  • Stereochemical impact : Compare (Z) vs. (E) isomers via NOESY NMR or X-ray to assess configuration-dependent activity .

Q. How do researchers address contradictions in biological activity data across studies?

  • Assay standardization : Normalize protocols (e.g., consistent inoculum size in MIC assays) .
  • Statistical validation : Use ANOVA or Tukey’s test to confirm significance (p < 0.05) between replicate experiments .
  • Solubility adjustments : Test activity in DMSO/PBS mixtures (e.g., 5% DMSO) to ensure compound dissolution does not skew results .

Q. What strategies optimize its solubility and stability for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • pH stability profiling : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Stability is typically highest at pH 6–7 .

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